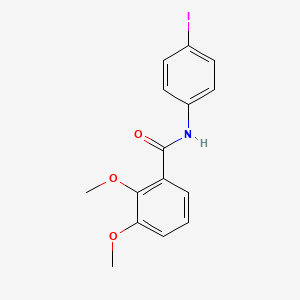

N-(4-iodophenyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-iodophenyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVFDQPQLCASIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide typically involves the reaction of 4-iodoaniline with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to facilitate the formation of the carbon-nitrogen bond in the presence of suitable boron reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,3-dimethoxybenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the benzamide core.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl or diarylamine derivatives.

Scientific Research Applications

N-(4-iodophenyl)-2,3-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Analogs:

[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide) Substituents: Fluoropropyl side chain and pyrrolidinylmethyl group. Properties: High affinity for dopamine D2/D3 receptors (Ki < 0.1 nM), making it a gold-standard PET tracer for neuroimaging . However, steric bulk from iodine could reduce receptor-binding efficiency relative to [18F]fallypride’s compact fluoropropyl group.

5-(N-tert-Butylsulfamoyl)-N-(4-fluorobenzyl)-2,3-dimethoxybenzamide (17r)

- Substituents : 4-Fluorobenzyl and tert-butylsulfamoyl groups.

- Properties : Designed as an HIV-1 integrase inhibitor, with moderate activity (IC50 ~ 50 nM) .

- Comparison : The 4-iodophenyl group in the target compound may confer stronger electrophilic character than 17r’s 4-fluorobenzyl group, altering interactions with enzymatic active sites.

5-Bromo-N-(2-((3-Aminopropyl)(ethyl)amino)ethyl)-2,3-dimethoxybenzamide (8a) Substituents: Bromine at position 5 and a flexible ethylamino side chain. Properties: Evaluated as a bitopic ligand for D3 receptors, with enhanced conformational flexibility . Comparison: Replacing bromine with iodine could increase molecular weight (265.9 vs. 126.9 g/mol for Br vs.

Physicochemical and Spectroscopic Properties

Substituents significantly influence spectral characteristics and stability:

- 2,3-Dimethoxybenzamide Core : Common to all analogs, this scaffold provides a rigid aromatic system with electron-donating methoxy groups, enhancing resonance stability .

- Iodine vs. Fluorine/Bromine :

- UV-Vis Spectra : Iodine’s heavy atom effect may redshift absorption maxima compared to fluorine or bromine derivatives .

- NMR Shifts : The deshielding effect of iodine on adjacent protons (e.g., in the 4-iodophenyl group) would differ from fluorine’s electronegative pull or bromine’s moderate shielding .

Data Tables

Table 1. Structural and Functional Comparison of Benzamide Derivatives

Table 2. Substituent Impact on Key Properties

| Substituent | Electronic Effect | Lipophilicity (LogP) | Steric Bulk | Common Applications |

|---|---|---|---|---|

| 4-Iodophenyl | Strongly electrophilic | High (↑ BBB penetration) | Large | Theranostics, heavy-atom probes |

| 4-Fluorobenzyl | Electronegative | Moderate | Small | Enzyme inhibition, PET tracers |

| 5-Bromo | Moderately electrophilic | High | Moderate | Receptor ligands, structural probes |

| 3-Fluoropropyl | Electron-withdrawing | Low | Small | PET imaging (rapid clearance) |

Q & A

Q. What are the key synthetic routes and optimized reaction conditions for N-(4-iodophenyl)-2,3-dimethoxybenzamide?

The synthesis of this compound typically involves two primary steps:

- Step 1 : Formation of the substituted phenyl ring (e.g., iodophenyl group) via nucleophilic aromatic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may introduce the iodophenyl moiety using a palladium catalyst and iodobenzene derivative .

- Step 2 : Amide bond formation between the iodophenylamine and 2,3-dimethoxybenzoyl chloride. This step often employs solvents like dichloromethane or acetonitrile under reflux (60–80°C) with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Reaction yields (40–60%) can be improved using high-purity reagents, controlled anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., iodophenyl protons at δ 7.2–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm) and methoxy C-O bonds (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 412.0 for CHINO) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though this requires high-purity crystals .

Q. What preliminary biological assays are recommended for activity screening?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values compared to controls .

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial RNA polymerase or eukaryotic kinases (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 10–100 μM concentrations .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities?

- Assay Variability : Compare protocols for differences in cell lines, compound purity (>95% by HPLC), or solvent (DMSO vs. aqueous buffers) .

- Structural Analogues : Test derivatives (e.g., replacing iodine with bromine) to isolate electronic effects on activity .

- Dose-Response Curves : Ensure full concentration ranges (e.g., 0.1–100 μM) to identify non-linear effects or off-target interactions .

Q. What computational methods predict target binding and mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial RNA polymerase) or receptors (e.g., dopamine D2). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the iodophenyl ring .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes .

- QSAR Models : Corrogate substituent effects (e.g., iodine’s electronegativity) with bioactivity data to design optimized analogues .

Q. How is metabolic stability evaluated in preclinical studies?

- In Vitro Hepatic Metabolism : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS. Monitor demethylation of methoxy groups or amide hydrolysis .

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential, critical for drug-drug interaction profiling .

- Plasma Stability : Measure compound half-life in plasma (37°C, pH 7.4) to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.